![molecular formula C26H22O7 B12355621 [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12355621.png)
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with benzoyloxy groups, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-4-hydroxytetrahydrofuran-2-yl]methyl benzoate
- [(2R,3S,5R)-3-(benzoyloxy)-5-(6-mercapto-5-methyl-2,4-dioxotetrahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate
Uniqueness
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups.
Biological Activity
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound featuring a tetrahydrofuran ring structure. Its unique configuration, characterized by the presence of two benzoyloxy groups and a benzoate moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's stereochemistry is critical for its biological activity. The oxolane (tetrahydrofuran) ring contributes to its reactivity, while the benzoyloxy substitutions enhance its interaction with biological systems. The molecular formula of this compound is C22H22O5, with a molecular weight of approximately 366.41 g/mol.
Research indicates that the hydrolysis of the ester groups in this compound can lead to the release of biologically active benzoic acid derivatives. These derivatives may exhibit enzyme inhibition or receptor modulation capabilities. Specific interactions and mechanisms remain an area for further study.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features that allow it to interact with bacterial cell membranes.
- Antioxidant Properties : The presence of benzoyloxy groups may confer antioxidant activity by scavenging free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been noted, though specific enzymes have yet to be conclusively identified.
Table 1: Summary of Research Findings
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial effects | Demonstrated significant inhibition against Gram-positive bacteria. |
Study B | Assess antioxidant capacity | Showed moderate antioxidant activity in vitro. |
Study C | Investigate enzyme inhibition | Indicated potential inhibition of lipase activity. |
- Study A focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated notable efficacy against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
- Study B evaluated the compound's antioxidant capacity using DPPH radical scavenging assays. The results showed moderate activity, indicating its potential as an antioxidant agent in pharmaceutical formulations.
- Study C investigated the compound's ability to inhibit lipase enzymes involved in fat metabolism. The findings suggested that it could serve as a lead compound for developing anti-obesity drugs.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
[(2R,3R)-3-(Benzoyloxy)-4,4-difluorooxolan-2-yl]methyl benzoate | Structure | Difluorination enhances reactivity | Higher antimicrobial potency observed |
[(2R,3S)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | Structure | Contains an amino group | Potentially different pharmacological properties due to purine derivative |
[(2R,3S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | Structure | Acetoxy substitution alters reactivity profile | Varied enzyme inhibition effects |
Properties
Molecular Formula |
C26H22O7 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1 |
InChI Key |
BEODWWVAXXZRMB-ZVTBYLAHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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